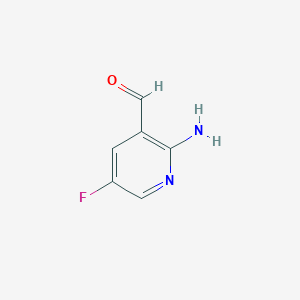

2-Amino-5-fluoro-pyridine-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPFBFSGMCGIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678398 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188433-88-6 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Abstract

2-Amino-5-fluoro-pyridine-3-carbaldehyde is a pivotal building block in medicinal chemistry, valued for its role in the construction of complex heterocyclic scaffolds with significant therapeutic potential. The strategic placement of its amino, fluoro, and carbaldehyde functionalities offers synthetic chemists a versatile platform for generating diverse molecular libraries. This guide provides an in-depth technical overview of a primary synthesis pathway for this compound, focusing on the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine. The narrative emphasizes the mechanistic rationale behind experimental choices, provides detailed, field-tested protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug design, and its functionalization dictates its biological activity. The title compound, this compound, is particularly noteworthy. The 2-amino group serves as a key nucleophilic handle and a hydrogen bond donor, crucial for molecular recognition at biological targets. The 5-fluoro substituent enhances metabolic stability and can modulate the pKa of the pyridine nitrogen, improving pharmacokinetic properties.[1] The 3-carbaldehyde group is a versatile electrophilic center, ideal for constructing more complex heterocyclic systems, such as naphthyridines, through condensation reactions.[2] Given its utility, a robust and scalable synthesis is paramount for its application in drug discovery programs.

Primary Synthesis Pathway: Vilsmeier-Haack Formylation

The most direct and widely applicable method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[3][4] The substrate, 2-amino-5-fluoropyridine, is an electron-rich heterocycle due to the strong electron-donating effect of the amino group, which activates the pyridine ring towards electrophilic substitution.[1] This makes it an ideal candidate for this transformation.

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[5]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a disubstituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.[3][5]

-

Electrophilic Attack and Formylation: The electron-rich 2-amino-5-fluoropyridine attacks the electrophilic carbon of the Vilsmeier reagent. The ortho-directing nature of the 2-amino group strongly favors substitution at the C3 position. A subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.

-

Hydrolysis: The reaction is quenched with water or a basic aqueous solution, which hydrolyzes the iminium salt to afford the final aldehyde product, this compound.

The choice of POCl₃ as the activating agent is critical; it is highly effective and converts the otherwise unreactive DMF into a potent electrophile. The reaction temperature is also a key parameter that must be controlled to prevent side reactions and degradation of the starting material or product.[3]

Quantitative Data Overview

While specific yield data for the formylation of 2-amino-5-fluoropyridine is not broadly published in comparative studies, analogous reactions on similar substrates provide a reliable benchmark. The table below summarizes typical conditions and outcomes for Vilsmeier-Haack formylation of activated pyridines.

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Pivaloylamino)pyridine | n-BuLi, then DMF | -78 to RT | 2-4 | 54 (initial report) | --INVALID-LINK-- |

| 2-(Pivaloylamino)pyridine | t-BuLi, then DMF | -78 to RT | 2-4 | 82-84 | [2] |

| Electron-Rich Arenes (General) | DMF, POCl₃ | 0 to 80 | 1-12 | 60-90 | [3] |

Note: The Turner and Rivera studies utilize an ortho-lithiation/formylation approach, which is an alternative to the direct Vilsmeier-Haack reaction but achieves the same overall transformation. The general Vilsmeier-Haack conditions are applicable to 2-amino-5-fluoropyridine.

Detailed Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine, synthesized from established methodologies for similar substrates.[3][4][6]

Materials:

-

2-Amino-5-fluoropyridine (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄) (Anhydrous)

-

Ethyl acetate

-

Hexanes

-

Ice

Procedure:

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Vilsmeier Reagent Formation & Addition: While maintaining the temperature at 0°C, slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution. Causality Note: This exothermic reaction forms the Vilsmeier reagent in situ. Slow addition is crucial to control the temperature and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Causality Note: Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated pyridine ring.

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Causality Note: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. The neutralization is often vigorous and must be done cautiously.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to yield pure this compound.

Conclusion and Outlook

The Vilsmeier-Haack reaction provides a reliable and scalable pathway to this compound, a high-value intermediate for pharmaceutical research. The reaction is predicated on the generation of a potent electrophilic formylating agent that reacts regioselectively with the activated pyridine ring. By carefully controlling reaction conditions, particularly temperature and stoichiometry, this method can deliver the target compound in good yields. Understanding the underlying mechanism is key to troubleshooting and optimizing the procedure for large-scale production in a drug development setting. The continued importance of fluorinated pyridine derivatives in modern medicine ensures that robust synthetic routes to key building blocks like this will remain an area of active interest.

References

physicochemical properties of 2-Amino-5-fluoro-pyridine-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoro-pyridine-3-carbaldehyde

Introduction

This compound is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amino group, a halogen substituent (fluorine), and an aldehyde—offers multiple reaction sites for constructing more complex molecular architectures. The fluorine atom, in particular, can modulate electronic properties, metabolic stability, and binding interactions, making it a valuable feature in drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular and Structural Data

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structural arrangement of this compound is key to its reactivity and utility.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Summary of Core Properties

| Property | Value | Source |

| CAS Number | 1188433-88-6 | [1][2] |

| Molecular Formula | C₆H₅FN₂O | Inferred |

| Molecular Weight | 140.12 g/mol | Inferred |

Spectroscopic and Physical Characterization

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While a full dataset for the title compound is not publicly available in the provided results, data for the closely related precursor, 2-Amino-5-fluoropyridine, offers valuable comparative insights.

Key Physical and Spectroscopic Data

| Property | Value / Observation | Source & Context |

| Appearance | White to yellow or orange powder/crystal | [3] (Data for 2-Amino-5-fluoropyridine) |

| Melting Point | 93-97 °C (lit.) | [4] (Data for 2-Amino-5-fluoropyridine) |

| ¹H NMR | Spectral data available from commercial suppliers. | [2] |

| ¹³C NMR | Spectral data available from commercial suppliers. | [2] |

| ¹⁹F NMR | δ: -140.07 to -145.88 ppm (in CDCl₃) | [5] (Data for various 2-amino-5-fluoropyridines) |

| IR (Infrared) | νmax: ~3030, ~1400, ~1225 cm⁻¹ | [5] (Characteristic peaks for 2-amino-5-fluoropyridines) |

Expert Interpretation: The presence of the aldehyde group at the 3-position is expected to significantly influence the spectroscopic profile compared to the 2-Amino-5-fluoropyridine parent.

-

In the ¹H NMR spectrum, one would expect to see a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (typically δ 9-10 ppm). The aromatic protons would show splitting patterns consistent with the substitution.

-

In the ¹³C NMR spectrum, a resonance corresponding to the aldehyde carbonyl carbon would appear significantly downfield (δ > 180 ppm).

-

The IR spectrum would be distinguished by a strong C=O stretching band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

Computational Data for Drug Development

In silico predictions of physicochemical properties are critical in modern drug discovery for forecasting a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Data for the analogous 2-Amino-5-fluoropyridine-3-carboxylic acid provides a reasonable proxy.[6]

| Predicted Property | Value | Significance in Drug Development |

| LogP | 0.5011 | Indicates good hydrophilicity, which can influence solubility and absorption.[6] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | Suggests potential for good cell membrane permeability.[6] |

| Hydrogen Bond Donors | 2 | The amino group can participate in hydrogen bonding with biological targets.[6] |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, aldehyde oxygen, and amino group can act as H-bond acceptors.[6] |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[6] |

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The hazard profile for this compound can be inferred from safety data sheets (SDS) of structurally similar compounds like 2-Amino-5-fluoropyridine and other functionalized pyridines.

Hazard Summary

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Handling and PPE

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and a NIOSH-approved dust mask (e.g., N95).

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]

Storage

-

Store in a well-ventilated place.[7]

-

Keep the container tightly closed in a dry environment.

-

Store locked up or in an area accessible only to qualified personnel.

Experimental Protocols: Synthesis and Workflow

The synthesis of this compound is not explicitly detailed in the provided literature, but a scientifically sound approach can be designed based on established organometallic methodologies for functionalizing pyridine rings. A highly efficient method for synthesizing the related 2-Amino-3-pyridinecarboxaldehyde involves ortho-lithiation followed by formylation.[9] This expertise-driven protocol is adapted below.

Proposed Synthesis via Directed Ortho-Metalation

The causality behind this experimental choice lies in its efficiency and regioselectivity. The amino group (after protection) directs the metalation (lithiation) to the adjacent C3 position, allowing for the precise introduction of the aldehyde group.

-

Protection of the Amino Group: The reactive N-H bonds of the starting material, 2-Amino-5-fluoropyridine, must first be protected to prevent side reactions. A pivaloyl group is an excellent choice due to its steric bulk, which enhances directing effects and its stability to the strongly basic conditions.

-

Directed Ortho-Lithiation: The protected intermediate is treated with a strong lithium-amide base like Lithium diisopropylamide (LDA) at low temperature (-78 °C). The base selectively removes the proton at the C3 position, which is activated by the directing pivaloyl-amino group.

-

Formylation: The resulting lithiated species is a potent nucleophile. It is quenched by adding an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF).

-

Deprotection and Workup: An acidic workup serves two purposes: it hydrolyzes the intermediate from the DMF reaction and simultaneously removes the pivaloyl protecting group to yield the final product.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to isolate the this compound.

Synthetic Workflow Diagram

References

- 1. echemi.com [echemi.com]

- 2. 1188433-88-6|2-Amino-5-fluoropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-fluoropyridine | 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoro-pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde (CAS No. 1188433-88-6), a key intermediate in pharmaceutical synthesis. While complete, publicly available experimental spectra for this specific compound are limited, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, predictive analysis based on foundational spectroscopic principles and comparative data from structurally related analogues. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a building block for more complex bioactive molecules. Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. Spectroscopic techniques are the cornerstone of molecular structure elucidation and confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

A thorough understanding of the expected spectroscopic data for this compound is crucial for:

-

Structure Confirmation: Verifying the successful synthesis of the target molecule.

-

Purity Assessment: Identifying the presence of starting materials, by-products, or other impurities.

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.

-

Reaction Monitoring: Tracking the progress of synthetic transformations involving this intermediate.

This guide will provide a predictive but scientifically grounded overview of the key spectroscopic signatures of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider both ¹H (proton) and ¹³C (carbon-13) NMR. The predictions are based on the known spectra of 2-amino-5-fluoropyridine and the well-established effects of an aldehyde substituent on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine ring, and the protons of the amino group. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shifts, particularly for the NH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-aldehyde (-CHO) | 9.8 - 10.2 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |

| H-4 | 8.2 - 8.5 | d | ~2-3 Hz | This proton is ortho to the electron-withdrawing aldehyde group and will be significantly downfield. It will show a small coupling to H-6. |

| H-6 | 8.0 - 8.3 | d | ~2-3 Hz | This proton is meta to the aldehyde group and will also be downfield. It will show a small coupling to H-4. |

| -NH₂ | 6.0 - 8.0 | br s | - | The amino protons are exchangeable, and their signal is often broad. The chemical shift is highly dependent on solvent and concentration. |

Causality behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for sharpening the signals of exchangeable protons like those in an amino group, which may appear very broad or be unobservable in CDCl₃.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the signals of the carbon atoms close to it.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |

| C-aldehyde (-CHO) | 188 - 195 | No | The aldehyde carbonyl carbon is highly deshielded. |

| C-2 | 158 - 162 | No | Carbon bearing the amino group. |

| C-3 | 115 - 120 | No | Carbon bearing the aldehyde group. |

| C-4 | 140 - 145 | Yes (small) | Aromatic CH carbon. |

| C-5 | 150 - 155 | Yes (large) | Carbon bearing the fluorine atom, will show a large one-bond C-F coupling. |

| C-6 | 135 - 140 | Yes (small) | Aromatic CH carbon. |

Authoritative Grounding: The predicted chemical shifts are based on established substituent effects on the pyridine ring. The electron-donating amino group and the electron-withdrawing aldehyde and fluoro groups have predictable shielding and deshielding effects on the ring carbons.

Visualization of Structural Relationships

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the N-H stretches of the amino group, the C=O stretch of the aldehyde, and various vibrations of the pyridine ring.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium | N-H symmetric and asymmetric stretching | Characteristic of a primary amine. Often appears as a doublet. |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Typical for C-H bonds on an aromatic ring. |

| 2900 - 2800 and 2800 - 2700 | Weak | Aldehyde C-H stretching | Often appears as a pair of weak bands (Fermi doublet). |

| 1680 - 1660 | Strong | C=O stretching (aldehyde) | A strong, sharp absorption is expected for the conjugated aldehyde carbonyl. |

| 1620 - 1580 | Medium-Strong | N-H bending and C=C stretching | The N-H scissoring vibration often overlaps with the aromatic ring stretches. |

| 1500 - 1400 | Medium | Aromatic C=C stretching | Multiple bands are expected in this region, characteristic of the pyridine ring. |

| 1250 - 1200 | Strong | C-N stretching | Associated with the bond between the aromatic ring and the amino group. |

| 1100 - 1000 | Medium-Strong | C-F stretching | A strong band is expected for the carbon-fluorine bond. |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the structure through fragmentation analysis. For this compound, we would expect to see a clear molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum

-

Molecular Formula: C₆H₅FN₂O

-

Molecular Weight: 140.12 g/mol

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Predicted Fragmentation Pathway |

| 140 | [M]⁺ | Molecular ion |

| 112 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde group. |

| 111 | [M - CHO]⁺ | Loss of the formyl radical. |

| 84 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |

Trustworthiness and Self-Validating Systems: High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition. By measuring the exact mass of the molecular ion to four or more decimal places, it is possible to unambiguously determine the molecular formula, thus validating the identity of the compound.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced via direct infusion using a suitable solvent (e.g., methanol or acetonitrile) or as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization Technique: Electron Ionization (EI) is a common technique for GC-MS and will likely produce the fragmentation pattern described above. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) would likely show a strong protonated molecular ion at m/z 141 ([M+H]⁺).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of a Potential Fragmentation Pathway

Caption: A simplified potential fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding these expected spectral features, researchers can confidently identify this compound, assess its purity, and ensure the integrity of their synthetic processes. While this guide is based on predictive analysis, the underlying principles are well-established, providing a robust framework for interpreting experimental data when it is acquired.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to the Structural Elucidation of 2-Amino-5-fluoro-pyridine-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. As the precise crystal structure of this specific compound is not publicly documented, this document outlines the essential experimental workflows, from synthesis and crystallization to data analysis and interpretation. By referencing the known structure of the closely related compound, (E)-1-(2-Amino-5-fluoropyridin-3-yl)ethanone oxime, we provide field-proven insights into the anticipated molecular geometry, intermolecular interactions, and crystallographic parameters.

This compound belongs to a class of fluorinated heterocyclic compounds that are of significant interest in drug discovery. The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The pyridine scaffold itself is a common motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions.

Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. It reveals the molecule's preferred conformation, its capacity for forming intermolecular interactions (such as hydrogen bonds), and how it packs in a solid-state environment. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutics. This guide provides the methodological blueprint for obtaining and interpreting this vital structural data.

Synthesis and Single-Crystal Growth

Proposed Synthesis Route

The synthesis of this compound can be approached through various established organic chemistry methods. A common strategy involves the directed ortho-metalation of a protected 2-amino-5-fluoropyridine followed by formylation.

Experimental Protocol: Synthesis

-

Protection: The amino group of 2-amino-5-fluoropyridine is first protected, for example, as a pivaloyl amide, to prevent it from interfering with subsequent reactions.

-

Directed Ortho-Metalation: The protected pyridine is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base selectively removes the proton at the C3 position, which is activated by the adjacent amino group and the ring nitrogen.

-

Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture to introduce the aldehyde group at the C3 position.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, this compound.

-

Purification: The crude product is purified using standard techniques like column chromatography or recrystallization to obtain a sample of high purity suitable for crystallization.

Growing Diffraction-Quality Single Crystals

The cornerstone of X-ray crystallography is obtaining a high-quality single crystal. This requires a systematic approach to screen various crystallization conditions.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify suitable candidates for crystallization. An ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial. Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization. Common setups include hanging drop and sitting drop methods.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., 4 °C). The decrease in solubility upon cooling can lead to the growth of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its structure can be determined using SC-XRD. The entire process, from data collection to structure validation, follows a well-defined workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Collection and Processing

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Integration and Scaling: The collected images are processed using software such as CrysAlisPro. This step involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection. The data is then scaled and corrected for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using software packages like SHELXT or Olex2. The initial solution provides a rough model of the atomic positions. This model is then refined using SHELXL, a process that iteratively adjusts atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final model is assessed by the R-factor (residual factor), which should ideally be below 5% for a well-refined structure.

Structural Analysis: Insights from a Known Analog

While the crystal structure for this compound is not available, we can infer its key structural features by examining the published data for the closely related molecule, (E)-1-(2-Amino-5-fluoropyridin-3-yl)ethanone oxime. This compound shares the same 2-amino-5-fluoropyridine core, providing a reliable basis for comparison.

Table 1: Crystallographic Data for (E)-1-(2-Amino-5-fluoropyridin-3-yl)ethanone oxime

| Parameter | Value |

| Chemical Formula | C₇H₇FN₃O |

| Formula Weight | 168.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2309 (3) |

| b (Å) | 13.9161 (5) |

| c (Å) | 7.6439 (3) |

| β (°) | 104.415 (2) |

| Volume (ų) | 745.28 (5) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.498 |

| R-factor (R1) | 0.041 |

| wR2 (all data) | 0.119 |

Expected Molecular Geometry

Based on the analog structure, the pyridine ring in this compound is expected to be essentially planar. The C-F, C-N, and C=O bond lengths should fall within standard ranges. The exocyclic amino group and the aldehyde group at the C3 position will likely exhibit some degree of twisting relative to the plane of the pyridine ring, influenced by steric hindrance and intramolecular hydrogen bonding.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of the title compound will likely be dominated by hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine nitrogen and the aldehyde oxygen atom act as hydrogen bond acceptors.

A probable and highly stable hydrogen bonding motif is the formation of centrosymmetric dimers, where two molecules are linked by N-H···N interactions between the amino group of one molecule and the pyridine nitrogen of the other. Additionally, N-H···O hydrogen bonds involving the amino group and the aldehyde oxygen are also expected, which would link these dimers into larger supramolecular assemblies.

Caption: Potential Hydrogen Bonding Interactions.

Conclusion

This guide has detailed the essential methodologies for the synthesis, crystallization, and complete structural elucidation of this compound. By following these field-proven protocols, researchers can obtain high-quality crystallographic data. The analysis of a known structural analog provides a strong predictive framework for the key intramolecular and intermolecular features of the title compound, particularly the dominant role of N-H···N and N-H···O hydrogen bonds in its crystal packing. This structural knowledge is indispensable for advancing the rational design of new pharmaceuticals based on the fluorinated aminopyridine scaffold.

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: Strategies and Methodologies

Introduction: The Significance of 2-Amino-5-fluoro-pyridine-3-carbaldehyde in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a fluorine atom, and a carbaldehyde moiety, offers medicinal chemists a versatile platform for constructing complex molecular architectures with significant therapeutic potential. The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents, particularly in the realms of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis

The synthesis of this compound can be approached from two principal strategic directions:

-

Late-Stage Formylation of a Pre-functionalized Pyridine Ring: This approach involves the initial synthesis of 2-amino-5-fluoropyridine, followed by the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the most prominent and effective method for this transformation, leveraging the electron-donating nature of the amino group to direct electrophilic substitution.

-

Functional Group Interconversion on a Precursor Pyridine Ring: This strategy commences with a pyridine ring already bearing substituents that can be chemically manipulated to yield the desired amino and carbaldehyde groups. A common starting point is a halogenated nicotinic acid or nitrile derivative, which offers a robust handle for subsequent amination and reduction/oxidation steps.

This guide will elaborate on both strategies, providing detailed mechanistic insights and experimental protocols.

Strategy 1: Vilsmeier-Haack Formylation of 2-Amino-5-fluoropyridine

This is often the more direct and convergent approach, contingent on the availability of the 2-amino-5-fluoropyridine starting material. The causality of this strategy hinges on the powerful activating effect of the amino group, which renders the pyridine ring sufficiently nucleophilic to undergo formylation.

Mechanistic Rationale

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active formylating agent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich 2-amino-5-fluoropyridine attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at the C2 position strongly activates the C3 and C5 positions towards electrophilic attack. The fluorine atom at C5 is a deactivating group, further favoring substitution at the C3 position.

-

Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final carbaldehyde product.

Synthetic Workflow Diagram

References

The Synthetic Cornerstone: A Technical Guide to 2-Amino-5-fluoro-pyridine-3-carbaldehyde

An In-Depth Exploration of its Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Pharmacophore

2-Amino-5-fluoro-pyridine-3-carbaldehyde stands as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group, make it a highly sought-after intermediate in the synthesis of novel therapeutic agents. The strategic placement of the aldehyde functionality provides a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes leading to this valuable compound, with a focus on the underlying chemical principles and practical experimental details. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically derived from established methodologies for the preparation of its precursors and analogous structures.

The Genesis of the Scaffold: Synthesis of 2-Amino-5-fluoropyridine

The journey to this compound begins with the synthesis of its precursor, 2-Amino-5-fluoropyridine. Several methods for the preparation of this intermediate have been reported, with a common and effective route commencing from the readily available 2-aminopyridine. This multi-step synthesis involves nitration, protection of the amino group, reduction of the nitro group, and finally, the introduction of the fluorine atom via a Schiemann reaction.[1][2]

A Multi-Step Pathway to a Key Intermediate

The synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine is a well-established process that involves several key transformations:

-

Nitration: The pyridine ring is activated towards electrophilic substitution.

-

Amino Group Protection: The exocyclic amino group is protected to prevent unwanted side reactions in subsequent steps.

-

Nitro Group Reduction: The nitro group is reduced to an amino group, which will be the precursor to the fluorine atom.

-

Diazotization and Schiemann Reaction: The newly formed amino group is converted to a diazonium salt and subsequently displaced by fluorine.[1][2]

-

Deprotection: The protecting group on the original amino group is removed to yield the final product.

This sequence of reactions provides a reliable method for the production of 2-Amino-5-fluoropyridine in good yield and purity.[1]

The Formylation Step: Introducing the Aldehyde

With 2-Amino-5-fluoropyridine in hand, the next critical step is the introduction of the carbaldehyde group at the 3-position. A common and effective method for the ortho-formylation of aminopyridines is through a directed ortho-lithiation followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the title compound, based on established methodologies for the formylation of similar substrates.

Step 1: Synthesis of 2-Amino-5-fluoropyridine (Illustrative)

A widely practiced route for the synthesis of 2-Amino-5-fluoropyridine starts from 2-aminopyridine and involves a sequence of nitration, amino group protection (e.g., acetylation), reduction of the nitro group, a Schiemann reaction for fluorination, and finally deprotection.[1] The optimal conditions for these steps have been reported to be:

| Step | Reagents and Conditions | Yield (%) |

| Nitration | Concentrated H₂SO₄, Fuming HNO₃, 60°C, 2h | 88.40 |

| Acetylation | Acetic Anhydride, 45°C, 2.5h | 96.26 |

| Reduction | Pd/C, Hydrazine Hydrate, Ethanol, 80°C, 3.5h | 93.26 |

| Diazotization | HBF₄, NaNO₂, 25°C, 1.5h | 87.22 |

| Schiemann Reaction | Thermal decomposition in toluene, 110°C | 64.94 |

| Hydrolysis | 20% aq. NaOH, 80°C, 2h | 95.25 |

| Overall Yield | ~42.81 |

Table 1: Summary of reaction conditions and yields for the synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine.

Step 2: Formylation of 2-Amino-5-fluoropyridine

-

Protection of the Amino Group: To a solution of 2-Amino-5-fluoropyridine in an appropriate solvent (e.g., THF), add a suitable protecting group for the amino functionality. Pivaloyl chloride is an effective choice as the resulting pivaloyl group can direct ortho-lithiation.

-

Ortho-Lithiation: Cool the solution of the protected aminopyridine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon). Add a strong base, such as n-butyllithium, dropwise. The pivaloyl group directs the deprotonation to the adjacent 3-position of the pyridine ring.

-

Formylation: To the resulting lithiated species, add N,N-dimethylformamide (DMF) and allow the reaction to proceed at low temperature before warming to room temperature.

-

Hydrolysis and Deprotection: Quench the reaction with an aqueous acid solution (e.g., 3N HCl). This step will both hydrolyze the intermediate from the DMF reaction and remove the pivaloyl protecting group to yield this compound.

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel.

Visualizing the Synthesis

The synthetic pathway from 2-aminopyridine to the target molecule can be visualized as follows:

Figure 1: A flowchart illustrating the multi-step synthesis of this compound from 2-aminopyridine.

Characterization and Properties

The final product, this compound, can be characterized by a variety of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will show characteristic signals for the aromatic protons and carbons, as well as the aldehyde and amino groups.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of the aldehyde and amino functional groups will be indicated by characteristic absorption bands.

The physical properties of the related compound, 2-Amino-5-fluoropyridine, include a melting point of 93-97 °C.[4]

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. By understanding the underlying principles of each reaction, researchers can efficiently produce this valuable intermediate for use in drug discovery and development. The synthetic route outlined in this guide provides a robust and reproducible method for accessing this important molecular scaffold.

References

potential reactivity of the aldehyde group in 2-Amino-5-fluoro-pyridine-3-carbaldehyde

An In-Depth Technical Guide to the Aldehyde Group Reactivity of 2-Amino-5-fluoro-pyridine-3-carbaldehyde

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique interplay of its three functional groups: a nucleophilic amino group, an electron-withdrawing fluorine atom, and a versatile aldehyde moiety. This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group, offering field-proven insights and detailed protocols for its transformation. The pyridine core, a prevalent scaffold in biologically active compounds, combined with these substituents, creates a unique electronic environment that dictates the reactivity of the formyl group, making it a valuable synthon for constructing complex molecular architectures.[1][2]

Electronic Profile and Its Influence on Aldehyde Reactivity

The reactivity of the carbaldehyde group at the C3 position is modulated by a delicate balance of electronic effects from the other ring substituents. Understanding this interplay is critical for predicting reaction outcomes and optimizing conditions.

-

2-Amino Group: This group exerts a strong electron-donating effect through resonance (+R effect), increasing the electron density of the pyridine ring. This effect, however, is more pronounced at the ortho (C3) and para (C5) positions. The increased electron density partially deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to an unsubstituted pyridine-3-carbaldehyde.

-

5-Fluoro Group: Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect).[3] This effect decreases the overall electron density of the ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, further contributing to the electrophilicity of the ring carbons.

The net result is a finely tuned electrophilic character at the aldehyde carbon. While the amino group provides some deactivation, the combined influence of the ring nitrogen and the potent fluoro substituent ensures the aldehyde remains a highly reactive and versatile functional handle for a wide array of chemical transformations.

Caption: Electronic landscape of the target molecule.

Key Reactions of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, participating in numerous transformations. This section details the most relevant reactions for this compound.

Schiff Base Formation (Imination)

The reaction of the aldehyde with primary amines to form an imine (or Schiff base) is one of its most fundamental and widely utilized transformations.[4][5] These reactions are crucial for the synthesis of ligands for metal complexes and as intermediates for more complex heterocyclic systems.[6][7]

Causality of Experimental Design: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. The subsequent dehydration step to form the stable imine is also acid-catalyzed.

Detailed Experimental Protocol: Synthesis of a Phenyl-imine Derivative

-

Setup: To a solution of this compound (1.0 mmol, 140 mg) in absolute ethanol (10 mL) in a round-bottom flask, add aniline (1.0 mmol, 93 mg).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the N-(phenyl)-1-(2-amino-5-fluoropyridin-3-yl)methanimine.

| Reactant | Product (Schiff Base) |

| IR (C=O stretch) | ~1690-1710 cm⁻¹ |

| IR (C=N stretch) | ~1600-1650 cm⁻¹[8] |

| ¹H NMR (Aldehyde H) | ~9.8-10.1 ppm |

| ¹H NMR (Imine H) | ~8.2-8.8 ppm |

| Caption: Spectroscopic shifts in Schiff base formation. |

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. It is a powerful method for C-C bond formation and the synthesis of highly functionalized alkenes.[9][10] These products are key intermediates for building more complex heterocyclic systems like pyridopyrimidines.[11][12]

Causality of Experimental Design: A weak base, such as piperidine or pyridine, is used as a catalyst. Its role is to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent steps involve proton transfer and dehydration to yield the final condensed product. The mild basicity is crucial to avoid unwanted side reactions with the aminopyridine moiety.

Detailed Experimental Protocol: Reaction with Malononitrile

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.40 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).

-

Catalysis: Add piperidine (0.5 mL) dropwise to the stirred solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate usually forms as the reaction proceeds.

-

Work-up: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with diethyl ether. Dry the product in a vacuum oven to obtain 2-((2-amino-5-fluoropyridin-3-yl)methylene)malononitrile.

Caption: Workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides an essential route for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry (E/Z) of the resulting alkene.[13]

Causality of Experimental Design: The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate. The stability of this intermediate and the subsequent decomposition pathway determine the alkene geometry. For stabilized ylides, the reaction is often reversible, leading to the thermodynamically more stable E-alkene. Non-stabilized ylides typically yield the Z-alkene under kinetic control. The choice of base for generating the ylide (e.g., n-BuLi, NaH) and the solvent are critical parameters.[13]

Detailed Experimental Protocol: Synthesis of a Styrene Derivative

-

Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 mmol) in dry THF (15 mL). Cool the suspension to 0°C and add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise. Stir the resulting deep red solution for 30 minutes at 0°C.

-

Aldehyde Addition: Dissolve this compound (1.0 mmol, 140 mg) in dry THF (5 mL) and add it dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the 2-amino-5-fluoro-3-styrylpyridine product.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of pyridine derivatives.

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve this transformation. Milder, more selective reagents like sodium chlorite (NaClO₂) are often preferred to avoid side reactions with the amino group.

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require more stringent anhydrous conditions.

| Transformation | Typical Reagent | Product Functional Group |

| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Caption: Common redox transformations of the aldehyde. |

Conclusion and Future Outlook

The aldehyde group of this compound serves as a versatile and highly reactive handle for synthetic diversification. Its reactivity, governed by the electronic push-pull system of the amino and fluoro substituents, allows for predictable and efficient participation in a host of cornerstone organic reactions. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to leverage this valuable building block in the development of novel pharmaceuticals and advanced materials. Further exploration into asymmetric transformations and multicomponent reactions originating from this aldehyde will undoubtedly unlock new avenues in chemical synthesis.[14][15]

References

- 1. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Khan Academy [khanacademy.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]

- 15. Multicomponent reactions in nucleoside chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Modulating the Reactivity of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of rational drug design. The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth analysis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde, a multifunctional building block whose synthetic potential is critically governed by the electronic influence of its 5-fluoro substituent. We will dissect the intricate interplay between the electron-donating amino group, the electron-withdrawing carbaldehyde, and the powerfully inductive fluorine atom. This analysis will illuminate how fluorine precisely modulates the reactivity of each functional group and the pyridine ring itself, transforming it into a highly versatile scaffold for the synthesis of complex pharmaceutical agents.

Introduction: The Prominence of Fluorinated Pyridines in Modern Chemistry

1.1. The Pyridine Scaffold: A Privileged Structure The pyridine ring is an isostere of benzene and a ubiquitous structural motif in a vast number of FDA-approved drugs and natural products.[1] Its nitrogen atom provides a site for hydrogen bonding, alters the electronic distribution of the ring, and influences the overall solubility and pharmacokinetic profile of a molecule, making it a "privileged scaffold" in drug discovery.

1.2. The "Fluorine Factor": Transforming Molecular Properties The introduction of fluorine into organic molecules is a key strategy in drug design.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages[3][4]:

-

Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong a drug's half-life.[3]

-

Increased Lipophilicity: Fluorine can enhance a molecule's ability to cross cellular membranes and reach its biological target.[3]

-

Modulated Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can fine-tune the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions.[3]

-

Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, to enhance binding to target proteins.

1.3. This compound: A Multifunctional Synthetic Building Block This molecule combines the privileged pyridine scaffold with three strategically placed functional groups. The 2-amino group provides a nucleophilic handle, the 3-carbaldehyde is an electrophilic center ripe for transformation, and the 5-fluoro atom acts as the master modulator of the molecule's overall electronic character and reactivity. Understanding the role of this fluorine atom is paramount to exploiting the full synthetic potential of this valuable intermediate.

The Electronic Architecture: Fluorine's Inductive and Mesomeric Influence

The reactivity of this compound is dictated by a "push-pull" electronic system. The amino group "pushes" electron density into the ring via resonance, while the carbaldehyde and fluorine groups "pull" density out.

2.1. Inductive Effect (-I): The Dominant Electron-Withdrawing Force Fluorine is the most electronegative element, and its primary influence on the pyridine ring is a powerful, distance-dependent inductive electron withdrawal (-I effect). This effect significantly lowers the electron density across the entire aromatic system.[5] The consequences are profound:

-

It enhances the intrinsic electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

-

It decreases the basicity of the ring nitrogen and the 2-amino group, making them less prone to protonation and less nucleophilic.

2.2. Mesomeric Effect (+M): A Countervailing Influence The lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+M effect). However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this effect is significantly weaker than fluorine's inductive pull. For halogens, the inductive effect almost always dominates the mesomeric effect in influencing reactivity.

2.3. Molecular Orbital and Electrostatic Potential Insights Advanced studies show that fluorination alters the fundamental electronic structure of aromatic rings. The addition of fluorine atoms introduces new π-orbitals that can further stabilize the ring, increasing its resistance to certain addition reactions.[6][7] Furthermore, the significant withdrawal of electron density by multiple fluorine atoms can create a region of positive electrostatic potential on the face of the ring, known as a "π-hole," which can engage in unique non-covalent interactions with electron-rich species.[8][9]

Caption: Electronic push-pull effects within the molecule.

Reactivity at the Functional Groups

The electronic influence of the 5-fluoro substituent directly impacts the reactivity of the adjacent amino and carbaldehyde groups.

3.1. The Carbaldehyde Group: An Activated Electrophilic Center The strong -I effect of the fluorine atom, relayed through the pyridine ring, significantly increases the electrophilicity of the carbonyl carbon in the 3-carbaldehyde group. This makes the aldehyde more susceptible to attack by nucleophiles. Studies on related pyridinecarboxaldehydes have shown that electron-deficient rings lead to more effective and faster reactions, for example, in the context of N-terminal protein modification.[10] This enhanced reactivity is a key asset for synthetic transformations such as:

-

Reductive amination

-

Wittig reactions and related olefications

-

Knoevenagel and aldol condensations

-

Formation of imines and oximes

3.2. The Amino Group: A Modulated Nucleophile Conversely, the electron-withdrawing environment created by the fluorine and carbaldehyde groups decreases the electron density on the nitrogen of the 2-amino group. This has two primary effects:

-

Reduced Basicity: The lone pair on the nitrogen is less available for protonation.

-

Reduced Nucleophilicity: The amino group is less reactive towards electrophiles.

While this may slow down reactions like acylation or alkylation compared to a non-fluorinated analogue, this modulation can be synthetically useful, preventing unwanted side reactions and allowing for more controlled functionalization.

| Feature | Impact of 5-Fluoro Substituent | Mechanistic Rationale |

| Pyridine Ring | Highly activated for SNAr; Deactivated for EAS | Strong -I effect from F and -M/-I from CHO reduce ring electron density. |

| Carbaldehyde Group | Increased electrophilicity at carbonyl carbon | -I effect of fluorine is relayed through the ring, increasing the δ+ on the carbonyl. |

| Amino Group | Decreased nucleophilicity and basicity | -I effect of fluorine reduces electron density on the nitrogen atom. |

| Table 1: Summary of the 5-Fluoro Group's Influence on Reactivity. |

Ring Reactivity: The Primacy of Nucleophilic Aromatic Substitution (SNAr)

4.1. Why SNAr Dominates The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. The presence of two strong electron-withdrawing groups (fluorine and carbaldehyde) dramatically enhances this tendency. Consequently, EAS is extremely disfavored, and SNAr becomes the dominant pathway for ring functionalization, provided a suitable leaving group is present. While the fluorine in the title compound is not at an activated (ortho/para to N) position for SNAr, understanding this chemistry is crucial as related 2-fluoropyridines are common precursors or derivatives.

4.2. Fluorine as an Excellent Leaving Group in SNAr In SNAr reactions of heteroaromatics, fluoride is an exceptionally good leaving group. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step.[11] Reactions involving 2-fluoropyridines are often significantly faster than those with their 2-chloro analogues, making them valuable substrates for late-stage functionalization in medicinal chemistry.[11] The mechanism can proceed through a classic two-step addition-elimination pathway via a Meisenheimer intermediate, although recent evidence suggests some SNAr reactions may be concerted.[12][13]

Caption: Generalized workflow for SNAr on a 2-fluoropyridine.

Synthetic Utility & Experimental Protocols

5.1. Synthesis of the Core Scaffold The synthesis of the parent 2-Amino-5-fluoropyridine often begins with 2-aminopyridine. A common and robust route involves a sequence of acylation (to protect the amine), nitration, reduction of the nitro group, diazotization of the newly formed amine, and finally, a Schiemann reaction to introduce the fluorine atom.[14][15] An alternative industrial approach involves a halogen exchange (Halex) reaction on a 2-nitro-5-halopyridine followed by catalytic reduction of the nitro group.[16] The 3-carbaldehyde group can then be introduced through various formylation methods.

5.2. Experimental Protocol: Reductive Amination The activated nature of the carbaldehyde group makes it an excellent substrate for reductive amination, a cornerstone reaction for building molecular complexity.

Objective: To synthesize N-benzyl-5-fluoro-3-(aminomethyl)pyridin-2-amine from this compound and benzylamine.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane (0.1 M) is added benzylamine (1.1 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is complete, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is less basic and more selective than other hydrides like NaBH₄.

-

Reaction Progression: The reaction is stirred at room temperature for 12-24 hours until the starting material is fully consumed.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired product.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The modulated and distinct reactivity of its three functional groups allows for sequential and selective chemical transformations. For instance, the aldehyde can be converted into a new ring system via a condensation reaction, followed by modification of the amino group. This building block is a precursor to scaffolds found in novel antibacterial agents, kinase inhibitors, and other therapeutic candidates. The parent compound, 2-Amino-5-fluoropyridine, is a crucial intermediate in the synthesis of the peptide deformylase inhibitor LBM415, underscoring the pharmaceutical relevance of this substitution pattern.[15][17][18]

Caption: Potential synthetic pathways from the title compound.

Conclusion

The fluorine atom in this compound is far from a passive spectator; it is an active and powerful director of chemical reactivity. Through its dominant inductive effect, it deactivates the pyridine ring towards electrophilic attack while priming it for nucleophilic substitution, enhances the electrophilicity of the carbaldehyde for facile derivatization, and tempers the nucleophilicity of the amino group, allowing for controlled synthetic operations. This precise, multi-faceted modulation of reactivity makes this molecule a highly valuable and versatile platform for the construction of complex, biologically active compounds, embodying the principles of modern, fluorine-guided drug design.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 15. researchgate.net [researchgate.net]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Friedländer Annulation using 2-Amino-5-fluoro-pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Naphthyridines

The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an active methylene group, has long been a cornerstone in the synthesis of quinolines and related heterocyclic scaffolds.[1][2] This versatile reaction, which can be catalyzed by acids or bases, provides a direct and efficient route to constructing these privileged structures.[3][4][5] The resulting azaheterocyclic compounds, particularly naphthyridines, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][6]

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery.[7] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[7][8] Consequently, the synthesis of fluorinated heterocycles is a key focus in the development of new therapeutic agents.[9][10][11]

This guide provides a detailed examination of the Friedländer annulation utilizing 2-amino-5-fluoro-pyridine-3-carbaldehyde as a key building block for the synthesis of fluorinated naphthyridine derivatives. We will explore the underlying reaction mechanism, provide a validated experimental protocol, and discuss the broader applications of this methodology in the context of drug development.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[12][13]

-

Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction is believed to initiate with an aldol-type condensation between the enolizable ketone and the this compound. The resulting aldol adduct then undergoes a rapid intramolecular cyclization, followed by dehydration to yield the final fluorinated naphthyridine product.[14]

-

Schiff Base Formation Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the initial step is often the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the carbonyl of the active methylene compound. This intermediate then undergoes an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic naphthyridine.[12][15]

It is important to note that under many conditions, the initial aldol adduct and the subsequent cyclized intermediate are often short-lived and not readily detectable.[14][15]

Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-1,8-naphthyridine